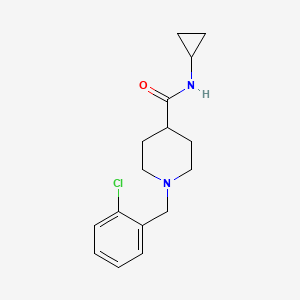![molecular formula C24H29N3OS B5172795 N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5172795.png)
N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is involved in the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Mécanisme D'action
N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation and activation. This leads to downstream inhibition of B-cell receptor signaling and ultimately results in apoptosis of B-cells.
Biochemical and physiological effects:
N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is highly selective for BTK and does not inhibit other kinases in the same family. In preclinical studies, N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide has been well-tolerated and has shown minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide is its potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling. However, one limitation is that it may not be effective in all types of B-cell malignancies, as some tumors may have alternative signaling pathways that are not dependent on BTK.
Orientations Futures
There are several potential future directions for the development of N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide. One area of focus is the optimization of dosing and scheduling to maximize efficacy and minimize toxicity. Another area is the exploration of combination therapies with other agents that target different signaling pathways. Additionally, there is ongoing research into the use of N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide in other diseases, such as autoimmune disorders and solid tumors.
Conclusion:
N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its use in the clinic.
Méthodes De Synthèse
The synthesis of N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide involves several steps, including the formation of the thiazole ring, the coupling of the piperidine and naphthamide moieties, and the final deprotection and purification steps. The process has been optimized to produce N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide in high yield and purity.
Applications De Recherche Scientifique
N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
N-[[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-17(2)22-16-29-23(26-22)15-27-12-6-7-18(14-27)13-25-24(28)21-11-5-9-19-8-3-4-10-20(19)21/h3-5,8-11,16-18H,6-7,12-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRFHOQCQXMEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CN2CCCC(C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5172721.png)
![1-[4-(benzyloxy)phenyl]-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172728.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5172733.png)

![isopropyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5172742.png)
![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5172768.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)
![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5172785.png)

![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}terephthalate](/img/structure/B5172802.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)